molecular formula C11H19N3 B13247874 N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine

Cat. No.: B13247874
M. Wt: 193.29 g/mol
InChI Key: WYTUVXIWLQTTAX-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane moiety. One common method involves the use of 1,2-diketones and ammonium acetate in the presence of a catalyst to form the imidazole ring . The cyclohexane derivative can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the imidazole ring can be achieved using hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, metal catalysts such as palladium or platinum.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine is unique due to its specific structure, which combines the properties of both the imidazole ring and the cyclohexane moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler imidazole derivatives.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine

InChI

InChI=1S/C11H19N3/c1-9-4-2-3-5-10(9)14-8-11-12-6-7-13-11/h6-7,9-10,14H,2-5,8H2,1H3,(H,12,13)

InChI Key

WYTUVXIWLQTTAX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCC2=NC=CN2

Origin of Product

United States

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